1-Isopropyl-4-(4-hydroxyphenyl)piperazine
Overview
Description
1-Isopropyl-4-(4-hydroxyphenyl)piperazine is a piperazine derivative. Piperazines are a class of organic compounds possessing versatile chemical structures and properties, making them of interest in various pharmaceutical and chemical applications.
Synthesis Analysis
- Piperazines like 1-Isopropyl-4-(4-hydroxyphenyl)piperazine can be synthesized from corresponding phenols and piperazine derivatives. A study by Xu et al. (2012) involved synthesizing a related Schiff base, N,N′-bis(4-methoxy-benzylidene)-1,4-bis(3-aminopropyl)piperazine, via the reaction of 1,4-bis(3-aminopropyl)piperazine and 4-methoxy-benzaldehyde in methanol solution (Xu et al., 2012).
Molecular Structure Analysis
- Molecular structure analysis is essential for understanding the chemical and biological properties of compounds. Lewis et al. (1999) synthesized oxygenated analogues of piperazine derivatives and studied their molecular structure for application as potential therapeutic agents (Lewis et al., 1999).
Chemical Reactions and Properties
- Piperazines undergo various chemical reactions due to their versatile functional groups. For example, Prabawati (2016) synthesized 1,4-bis[(1-hydroxy-4-t-butyl-phenyl)methyl]piperazin, demonstrating the potential for diverse chemical transformations (Prabawati, 2016).
Physical Properties Analysis
- The physical properties of piperazine compounds, such as solubility, melting point, and crystalline structure, can be determined using various analytical techniques. Jiang Da-feng (2010) studied a process for synthesizing 1-acetyl-4-(4-hydroxyphenyl) piperazine, providing insights into the physical characteristics of similar compounds (Jiang Da-feng, 2010).
Chemical Properties Analysis
- Piperazines exhibit a range of chemical properties, including reactivity with different functional groups and biological activity. The study by Raajaraman et al. (2018) on 1-Acetyl-4-(4-hydroxyphenyl) piperazine demonstrated the compound's potential anti-fungal activity, highlighting its chemical properties (Raajaraman et al., 2018).
Scientific Research Applications
Opioid Receptor Antagonism
1-Substituted 4-(3-hydroxyphenyl)piperazines, a class closely related to 1-Isopropyl-4-(4-hydroxyphenyl)piperazine, have been identified as pure opioid receptor antagonists. Compounds in this series, including N-phenylpropyl (3S)-3-methyl-4-(3-hydroxyphenyl)piperazine, have demonstrated low nanomolar potencies at μ, δ, and κ receptors and pure antagonist properties in assays (Carroll et al., 2010).
Antidepressant and Antianxiety Activity
1-Substituted 4-methyl piperazine derivatives have been synthesized and evaluated for antidepressant and antianxiety activities. Notably, compounds in this series, such as 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, displayed significant effects in behavioral tests on albino mice, suggesting potential therapeutic applications in mental health (Kumar et al., 2017).
Dopamine Transporter Ligands
Research has been conducted on hydroxylated derivatives of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine as potential long-acting agents for treating cocaine abuse. These compounds have shown substantial enantioselectivity in interacting with dopamine and serotonin transporters, offering insights into the development of therapeutic agents for substance abuse disorders (Hsin et al., 2002).
Anti-Bone Cancer Activity
A heterocyclic compound based on 1-Isopropyl-4-(4-hydroxyphenyl)piperazine has demonstrated potential anti-bone cancer activity. The compound, synthesized using multistep processes, was evaluated against human bone cancer cell lines, showing promising results in vitro (Lv et al., 2019).
properties
IUPAC Name |
4-(4-propan-2-ylpiperazin-1-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11(2)14-7-9-15(10-8-14)12-3-5-13(16)6-4-12/h3-6,11,16H,7-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBPGRMBBHKAEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70867400 | |
Record name | 4-[4-(Propan-2-yl)piperazin-1-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70867400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-4-(4-hydroxyphenyl)piperazine | |
CAS RN |
67914-97-0 | |
Record name | 4-[4-(1-Methylethyl)-1-piperazinyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67914-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-(4-Isopropyl-1-piperazinyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067914970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-[4-isopropyl-1-piperazinyl]phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.572 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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